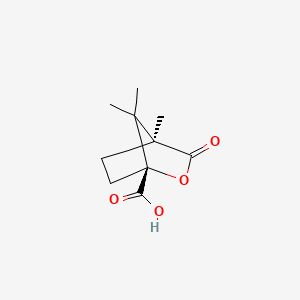

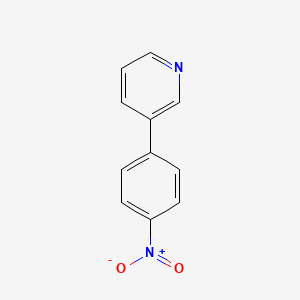

(1R)-(+)-Camphanic acid

Vue d'ensemble

Description

(1R)-(+)-Camphanic acid, also known as (1R)-(-)-10-Camphorsulfonic acid, is a chemical compound with the empirical formula C10H16O4S . It is often used in laboratory settings .

Physical And Chemical Properties Analysis

(1R)-(+)-Camphanic acid has a molecular weight of 232.30 and an empirical formula of C10H16O4S . It has a melting point of 198 °C (dec.) (lit.) . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Applications De Recherche Scientifique

1. Vibrational Spectroscopy and Structural Analysis

- Vibrational Absorption and Circular Dichroism Studies : (1R)-(+)-Camphanic acid has been studied for its vibrational absorption and circular dichroism (VCD) spectra. These studies, which involve measuring spectra in different concentrations and comparing them with theoretical models, provide insights into the molecular structure and behavior of the compound in solutions. The findings have implications for understanding the molecular interactions and structural characteristics of camphanic acid in various environments (Buffeteau et al., 2007).

2. Derivatization and Separation Techniques

- Derivatization Reagent for Stereoisomeric Separation : Camphanic acid chloride, a derivative of camphanic acid, is highlighted for its efficiency as a chiral derivatization reagent. This application is particularly useful in the separation of racemic drugs and stereoisomeric metabolites in biological matrices. Such derivatization enhances stereoisomeric separation, which is vital in pharmaceutical research and drug metabolism studies (Licea-Perez et al., 2015).

3. NMR Spectroscopy and Complex Formation

- NMR Spectroscopic Study and Adduct Formation : Camphanic acid's properties have been analyzed using NMR spectroscopy, providing detailed insights into its chemical structure and behavior when forming complexes with other compounds. Such studies are crucial for understanding the interactions and potential applications of camphanic acid in complex formation and catalysis (Klaic et al., 1995).

4. Autonomy in Motion Studies

- Self-Motion on Water with Surfactants : Research has explored the self-motion of camphanic acid disks on water in the presence of surfactants. This unusual behavior is studied to understand the surface tension dynamics and self-propelling properties of camphanic acid, which might have implications in material sciences and nanotechnology (Nakata et al., 2006).

Orientations Futures

While specific future directions for (1R)-(+)-Camphanic acid are not detailed in the available resources, there are ongoing investigations into new applications and formulations of various drugs . These investigations may provide insights into potential future directions for (1R)-(+)-Camphanic acid.

Relevant Papers There are several relevant papers on (1R)-(+)-Camphanic acid .

Propriétés

IUPAC Name |

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWKPGFLZGMMFX-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-(+)-Camphanic acid | |

CAS RN |

67111-66-4 | |

| Record name | (+)-Camphanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067111664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)